JHU-75528
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JHU-75528 is a novel ligand of the cannabinoid receptor (CB1). It is primarily used as a positron emission tomography (PET) tracer for imaging CB1 receptors in the brain. This compound has shown potential in studying the cannabinoid system, particularly in neuropsychiatric disorders, obesity, and drug dependence .
Preparation Methods
The synthesis of JHU-75528 involves the following steps:
Synthesis of 1-(2,4-dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide:
Chemical Reactions Analysis
JHU-75528 undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Scientific Research Applications
JHU-75528 has several scientific research applications:
Neuropsychiatric Disorders: It is used in PET imaging to study the role of CB1 receptors in conditions such as schizophrenia and depression.
Obesity: The compound helps in understanding the involvement of CB1 receptors in metabolic processes and obesity.
Drug Dependence: This compound is used to investigate the effects of cannabinoids on the brain and their potential role in addiction
Mechanism of Action
JHU-75528 acts as an antagonist of the CB1 receptor. It binds to the receptor and inhibits its activity, which can be visualized using PET imaging. The compound’s binding affinity and selectivity for CB1 receptors make it a valuable tool for studying the cannabinoid system .
Comparison with Similar Compounds
JHU-75528 is similar to other CB1 receptor ligands such as Rimonabant and AM251. it has unique properties that make it suitable for PET imaging:
Rimonabant: Both this compound and Rimonabant are CB1 antagonists, but this compound is specifically designed for imaging purposes.
Conclusion
This compound is a valuable compound in the field of cannabinoid research. Its ability to act as a PET tracer for CB1 receptors allows for detailed studies of the cannabinoid system in various medical and scientific contexts.
Properties
CAS No. |
947696-17-5 |
---|---|
Molecular Formula |
C23H21Cl2N5O2 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H21Cl2N5O2/c1-32-17-8-5-15(6-9-17)22-18(14-26)21(23(31)28-29-11-3-2-4-12-29)27-30(22)20-10-7-16(24)13-19(20)25/h5-10,13H,2-4,11-12H2,1H3,(H,28,31) |
InChI Key |
MCNQUWLLXZZZAC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |
Synonyms |
11C-JHU75528 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide JHU 75528 JHU-75528 JHU75528 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.